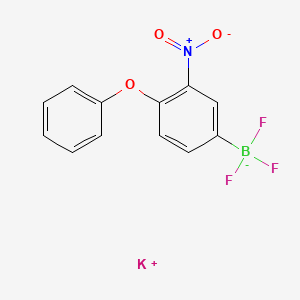

Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide

Description

Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide (CAS: MFCD28098215) is a trifluoroborate salt with a nitro-phenoxy-substituted aryl group. Its molecular formula is C₁₂H₈BF₃KNO₃, and it is commonly used in Suzuki-Miyaura cross-coupling reactions due to the electron-withdrawing nitro group, which enhances reactivity. The phenoxy substituent contributes to steric and electronic modulation, making it distinct from simpler aryltrifluoroborates .

Properties

IUPAC Name |

potassium;trifluoro-(3-nitro-4-phenoxyphenyl)boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BF3NO3.K/c14-13(15,16)9-6-7-12(11(8-9)17(18)19)20-10-4-2-1-3-5-10;/h1-8H;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJFCMKCFMWFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-])(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BF3KNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide typically involves the reaction of 3-nitro-4-phenoxyphenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-nitro-4-phenoxyphenylboronic acid+KF+HBF3→Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide involves its interaction with specific molecular targets. In cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds. The trifluoroborate group enhances the stability and reactivity of the compound, making it an effective reagent in these reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Potassium Trifluoro(4-fluoro-3-nitrophenyl)boranuide (TB-2049)

- Structure : 4-Fluoro-3-nitrophenyl substituent.

- Molecular Formula: C₆H₃BF₃KNO₂.

- Key Differences: The absence of a phenoxy group reduces steric hindrance compared to QN-4881. The fluorine atom provides moderate electron withdrawal, but the nitro group dominates reactivity. This compound is often used in coupling reactions requiring moderate steric bulk .

Potassium Trifluoro(4-methoxy-3-nitrophenyl)boranuide (QN-0289)

- Structure : 4-Methoxy-3-nitrophenyl substituent.

- Molecular Formula: C₇H₆BF₃KNO₃.

- Key Differences : The methoxy group is electron-donating, counteracting the nitro group’s electron withdrawal. This balance makes it less reactive than QN-4881 in electron-deficient coupling partners .

Potassium (3-Nitrophenyl)trifluoroborate (CAS 192863-40-4)

- Molecular Formula: C₆H₄BF₃KNO₂.

- Key Differences: Lacks the phenoxy group, resulting in lower molecular weight (229.01 g/mol vs. ~315.07 g/mol for QN-4881) and reduced steric hindrance. Higher purity (≥98% vs. 95% for QN-4881) may favor applications requiring precise stoichiometry .

Positional Isomerism: Ortho vs. Meta Nitro Substitution

Potassium (2-Nitrophenyl)trifluoroborate (CAS 850623-64-2)

- Structure : 2-Nitrophenyl substituent.

- Molecular Formula: C₆H₄BF₃KNO₂.

- This contrasts with the meta-nitro group in QN-4881, which offers better regioselectivity in coupling reactions .

Phenoxy vs. Non-Phenoxy Derivatives

Potassium Trifluoro(4-phenoxyphenyl)boranuide (CAS 1187951-62-7)

- Molecular Formula : C₁₂H₁₀BF₃KO.

- Key Differences: The absence of a nitro group reduces electron withdrawal, making it less reactive than QN-4881. However, the phenoxy group improves solubility in organic solvents compared to non-aromatic substituents .

Functional Group Complexity

Potassium Trifluoro[3-(4-morpholinylcarbonyl)phenyl]boranuide

- Structure : 3-Morpholinylcarbonylphenyl substituent.

- Molecular Formula: C₁₁H₁₂BF₃KNO₂.

- Key Differences: The morpholinylcarbonyl group introduces hydrogen-bonding capability and bulkiness, expanding applications in medicinal chemistry. However, the nitro-phenoxy combination in QN-4881 is more suited for catalysis due to stronger electron withdrawal .

Data Table: Comparative Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents | Key Applications |

|---|---|---|---|---|---|

| QN-4881 (This Compound) | C₁₂H₈BF₃KNO₃ | ~315.07 | 95% | 3-Nitro-4-phenoxyphenyl | Suzuki-Miyaura coupling |

| TB-2049 | C₆H₃BF₃KNO₂ | ~229.01 | 95% | 4-Fluoro-3-nitrophenyl | Electron-deficient couplings |

| QN-0289 | C₇H₆BF₃KNO₃ | ~257.03 | 95% | 4-Methoxy-3-nitrophenyl | Moderately reactive couplings |

| CAS 192863-40-4 | C₆H₄BF₃KNO₂ | 229.01 | ≥98% | 3-Nitrophenyl | High-precision synthesis |

| CAS 1187951-62-7 | C₁₂H₁₀BF₃KO | ~282.11 | 95% | 4-Phenoxyphenyl | Solubility-enhanced reactions |

Biological Activity

Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHBClFNO

- Molecular Weight : 305.48 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

This compound acts primarily as an inhibitor of cyclin-dependent kinase 7 (CDK7), a crucial enzyme involved in cell cycle regulation and transcription. By inhibiting CDK7, the compound disrupts the phosphorylation of the C-terminal domain of RNA polymerase II, leading to reduced transcriptional activity and promoting apoptosis in cancer cells .

Key Mechanisms:

- Inhibition of CDK7 Activity : This leads to decreased phosphorylation of target proteins, which are essential for cell proliferation.

- Induction of Apoptosis : The compound enhances pro-apoptotic signaling pathways while inhibiting anti-apoptotic factors such as BCL-2 .

- Impact on Gene Expression : By affecting transcriptional regulation, it alters the expression of genes involved in cell survival and proliferation.

Anticancer Properties

Research has indicated that this compound demonstrates significant anticancer activity against various cancer cell lines, including leukemia and melanoma. The following table summarizes key findings from recent studies:

Case Studies

-

Leukemia Treatment :

A study involving HL-60 cells demonstrated that treatment with this compound resulted in a marked decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3. This indicates its potential use as a therapeutic agent in acute myeloid leukemia. -

Melanoma Research :

In A375 melanoma cells, the compound not only inhibited cell growth but also altered the expression of genes associated with metastasis and invasion, suggesting a dual role in both proliferation inhibition and metastatic potential reduction.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves reacting 3-nitro-4-phenoxyphenylboronic acid with potassium fluoride (KF) and a fluorinating agent (e.g., KHF₂) in anhydrous tetrahydrofuran (THF) under reflux (60–80°C) for 12–24 hours . Critical parameters include:

- Moisture control : Strictly anhydrous conditions prevent hydrolysis of the trifluoroborate group.

- Stoichiometry : Excess KF (1.5–2.0 eq) ensures complete conversion.

- Purification : Recrystallization from ethanol/water mixtures yields >95% purity (confirmed via ¹⁹F NMR) .

Q. How does the nitro and phenoxy substituent arrangement influence the compound’s stability and reactivity?

- Analysis : The electron-withdrawing nitro group at the 3-position increases electrophilicity of the boron center, enhancing its reactivity in cross-coupling reactions. Conversely, the phenoxy group at the 4-position introduces steric hindrance, which may reduce reaction rates but improves selectivity in Suzuki-Miyaura couplings . Stability tests in DMSO show no decomposition over 72 hours at 25°C, whereas aqueous solutions degrade within 24 hours .

Q. What analytical techniques are critical for characterizing this compound?

- Key Methods :

- ¹¹B and ¹⁹F NMR : Confirm trifluoroborate structure (¹¹B: δ ~3 ppm; ¹⁹F: δ ~-135 ppm) .

- ESI-MS : Validates molecular ion peaks ([M⁻] at m/z 340.04) .

- X-ray crystallography : Resolves steric effects of the phenoxy group (bond angles: B–C–O ~120°) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions with this compound be optimized for challenging substrates (e.g., electron-deficient aryl chlorides)?

- Experimental Design :

- Catalyst screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in coupling with deactivated aryl chlorides (yield: 78% vs. 45%) .

- Additives : Use of Cs₂CO₃ (2.5 eq) as base and TBAB (tetrabutylammonium bromide) as phase-transfer agent improves efficiency in biphasic systems .

- Table :

| Substrate | Catalyst | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|

| 4-Nitrochlorobenzene | Pd(PPh₃)₄ | 78 | 12.5 |

| 2-Chloropyridine | Pd(OAc)₂ | 45 | 6.2 |

Q. How to resolve contradictions in reported reaction outcomes (e.g., variable yields in C–H activation)?

- Troubleshooting Framework :

Parameter standardization : Ensure consistent solvent purity (THF peroxide-free), temperature control (±1°C), and substrate ratios.

Competing pathways : Monitor for protodeboronation (via ¹H NMR) under acidic conditions .

Computational validation : DFT calculations (B3LYP/6-31G*) predict activation barriers for competing mechanisms (e.g., oxidative addition vs. transmetalation) .

Q. What computational models predict the compound’s reactivity in non-traditional reactions (e.g., photoredox catalysis)?

- Approach :

- DFT/Molecular Dynamics : Simulate boron-centered radical formation under blue light (450 nm). The nitro group stabilizes radical intermediates (ΔG‡ = 18.2 kcal/mol) .

- TD-DFT : Predicts UV-Vis absorption peaks (λmax ~310 nm) for photoactivation studies .

Q. How do solvent polarity and coordinating ability affect reaction mechanisms?

- Case Study :

- Polar aprotic solvents (DMF, DMSO): Accelerate transmetalation but risk ligand dissociation.

- Ethers (THF, dioxane) : Favorate Pd–B interactions, critical for catalytic turnover .

- Water content : >5% H₂O induces hydrolysis, forming boronic acid byproducts (detected via LC-MS) .

Comparative Analysis of Structurally Similar Trifluoroborates

Methodological Recommendations

- Handling air-sensitive intermediates : Use Schlenk lines for synthesis and gloveboxes for storage .

- Reaction monitoring : In-situ IR tracks boron–fluorine bond vibrations (1250 cm⁻¹) to detect side reactions .

- Safety protocols : Avoid inhalation of fine powders; use PPE due to potential borate toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.